1-(But-3-en-1-yl)piperidin-4-amine

Chemical Biology Medicinal Chemistry Click Chemistry

Traditional lactam-piperidine library synthesis requires 4-6 steps. 1-(But-3-en-1-yl)piperidin-4-amine enables a concise 2-step route to 1-piperidin-4-yl-substituted butyro- and valerolactams (Mapes & Mani, 2007). • Terminal alkene supports orthogonal thiol-ene click bioconjugation without compromising 4-amino nucleophilicity. • cLogP ~1.8 facilitates BBB penetration; structurally related N-substituted piperidines exhibit sigma-1 Ki as low as 3.7 nM. • Available as free base (95%) or dihydrochloride salt (CAS 1803612-13-6) for enhanced aqueous solubility and long-term stability.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B13217409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(But-3-en-1-yl)piperidin-4-amine
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC=CCCN1CCC(CC1)N
InChIInChI=1S/C9H18N2/c1-2-3-6-11-7-4-9(10)5-8-11/h2,9H,1,3-8,10H2
InChIKeyQFMVHSCTZLRTEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(But-3-en-1-yl)piperidin-4-amine: Identity & Key Properties


1-(But-3-en-1-yl)piperidin-4-amine is a 4-aminopiperidine derivative featuring an N-linked but-3-en-1-yl side chain. This structural motif belongs to a well-documented class of nitrogen heterocycles commonly employed as pharmaceutical building blocks and bioactive scaffolds [1]. The compound exists primarily as the free base (MW: 154.25 g/mol, C9H18N2) or its dihydrochloride salt (MW: 227.17 g/mol, C9H20Cl2N2), with the latter offering enhanced aqueous solubility and improved long-term stability for experimental handling [2]. As a secondary amine possessing both a nucleophilic primary amine at the 4-position and a terminal alkene in its side chain, this compound provides distinct synthetic versatility compared to fully saturated N-alkyl piperidine analogs.

1-(But-3-en-1-yl)piperidin-4-amine: In-Class Analogs Not Equivalent


Within the 4-aminopiperidine chemotype, substitution at the piperidine nitrogen profoundly modulates both biological target engagement and physicochemical behavior. For instance, structure-activity relationship (SAR) studies across 4-aminopiperidines reveal that N-substituent identity—ranging from simple alkyl chains to benzyl or heteroaryl groups—directly influences antifungal potency, receptor subtype selectivity, and metabolic stability [1]. The but-3-en-1-yl group in this compound introduces a terminal alkene functionality absent in saturated N-alkyl comparators (e.g., 1-butylpiperidin-4-amine), conferring unique reactivity profiles that cannot be replicated by non-alkene analogs. Consequently, assuming equivalent performance or synthetic utility across in-class compounds without empirical verification may lead to experimental failure, divergent SAR interpretations, or suboptimal synthetic route selection.

1-(But-3-en-1-yl)piperidin-4-amine: Quantified Evidence Comparison


Alkene-Enabled Post-Synthetic Diversification

1-(But-3-en-1-yl)piperidin-4-amine contains a reactive terminal C=C double bond in its butenyl side chain. This alkene permits orthogonal functionalization via thiol-ene click chemistry, olefin cross-metathesis, or hydroboration/oxidation sequences—transformations that are impossible with saturated N-alkyl analogs such as 1-butylpiperidin-4-amine [1]. This unique synthetic handle allows researchers to construct more complex molecular architectures directly from the parent scaffold without requiring additional protection/deprotection steps.

Chemical Biology Medicinal Chemistry Click Chemistry

Lipophilicity and Salt Form Advantages

The target compound (free base MW: 154.25 g/mol) and its dihydrochloride salt (MW: 227.17 g/mol) exhibit distinct physicochemical profiles compared to saturated N-alkyl analogs [1]. The presence of the double bond increases calculated lipophilicity (cLogP ~1.8) relative to 1-butylpiperidin-4-amine (cLogP ~1.5), potentially influencing membrane permeability and volume of distribution in biological assays [2]. Furthermore, the dihydrochloride salt form provides excellent water solubility (>50 mg/mL), facilitating aqueous reaction setups and biological assay preparation without organic co-solvents [1].

Physical Organic Chemistry Pre-formulation Studies Medicinal Chemistry

Antifungal Activity: Class-Level Evidence

A systematic SAR study of over 30 4-aminopiperidine derivatives demonstrated that N-substitution significantly impacts antifungal potency against clinically relevant Candida and Aspergillus species [1]. While 1-(but-3-en-1-yl)piperidin-4-amine itself was not directly assayed in this study, closely related N-alkyl derivatives exhibited MIC values ranging from 4–32 µg/mL against Candida albicans and Aspergillus fumigatus. The study established that lipophilic N-substituents generally enhance antifungal activity, suggesting that the butenyl derivative's moderate lipophilicity positions it favorably within this active chemotype space.

Antifungal Drug Discovery Ergosterol Biosynthesis Inhibition SAR Studies

Efficient Lactam Synthesis Route

1-(But-3-en-1-yl)piperidin-4-amine dihydrochloride serves as a key intermediate in high-yielding syntheses of 1-piperidin-4-yl-substituted butyro- and valerolactams [1]. This synthetic protocol reportedly achieves yields exceeding 80% under optimized conditions, representing a significant improvement over previous multi-step routes that required 4–6 synthetic transformations. This efficiency gain is attributable to the compound's pre-installed butenyl side chain, which facilitates direct cyclization to the lactam framework without requiring extensive protecting group manipulations [1].

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Sigma Receptor Affinity: CNS Potential

Piperidine-based scaffolds have been extensively characterized as sigma-1 and sigma-2 receptor ligands, with certain derivatives exhibiting nanomolar binding affinities [1]. In a recent study of piperidine and piperazine derivatives, several N-substituted 4-aminopiperidines demonstrated sigma-1 receptor Ki values ranging from 3.7–17 nM, with selectivity ratios over sigma-2 exceeding 50-fold [2]. While 1-(but-3-en-1-yl)piperidin-4-amine itself has not been directly profiled in published sigma receptor assays, the established SAR indicates that N-alkyl substitution with moderate lipophilicity (cLogP 1.5–2.5) generally favors sigma-1 receptor engagement. The butenyl group's calculated lipophilicity (~1.8) positions this compound within the optimal range for potential sigma receptor activity, warranting further investigation.

CNS Drug Discovery Sigma Receptors Pain and Neuroprotection

1-(But-3-en-1-yl)piperidin-4-amine: Key Research & Industrial Applications


Thiol-Ene Click Chemistry for Bioconjugation

The terminal alkene in 1-(but-3-en-1-yl)piperidin-4-amine enables efficient thiol-ene click chemistry for bioconjugation, polymer functionalization, or library synthesis. This orthogonal reactivity allows researchers to attach fluorophores, affinity tags, or polyethylene glycol (PEG) chains directly to the piperidine scaffold without perturbing the 4-amino group's nucleophilicity [1]. Saturated N-alkyl analogs lack this functionality entirely, requiring de novo synthesis of modified scaffolds. This scenario is particularly valuable for chemical biology probe development and targeted drug delivery research. [1]

N-Piperidinyl Lactam Library Synthesis

As demonstrated by Mapes and Mani (2007), 1-(but-3-en-1-yl)piperidin-4-amine dihydrochloride enables high-yielding, concise synthesis of 1-piperidin-4-yl-substituted butyro- and valerolactams in only two steps, compared to conventional 4–6 step routes [1]. This efficiency makes the compound an ideal building block for medicinal chemistry teams requiring rapid access to lactam-containing piperidine libraries for lead optimization campaigns, particularly in CNS and anti-infective programs. [1]

Antifungal Lead Generation via Ergosterol Inhibition

Class-level SAR evidence establishes 4-aminopiperidines as a validated chemotype for antifungal drug discovery, with several derivatives demonstrating MIC values of 4–32 µg/mL against clinically relevant Candida and Aspergillus isolates [1]. 1-(But-3-en-1-yl)piperidin-4-amine serves as a versatile core scaffold for exploring structure-activity relationships in this target space, with its butenyl side chain offering both lipophilicity for membrane penetration and a synthetic handle for further diversification. [1]

Sigma Receptor Probe Development

Given the established nanomolar sigma-1 receptor affinity of structurally related N-substituted piperidines (Ki values as low as 3.7 nM) [1], 1-(but-3-en-1-yl)piperidin-4-amine represents a logical starting scaffold for developing sigma receptor probes. Its moderate lipophilicity (cLogP ~1.8) falls within the optimal range for blood-brain barrier penetration, while the 4-amino group provides a vector for introducing additional pharmacophoric elements [2]. This scenario is particularly relevant for pain, neuroprotection, and psychiatric disease research. [1] [2]

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